molecular formula C18H20N2O7 B11007735 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B11007735
M. Wt: 376.4 g/mol
InChI Key: YRDPMULDSPSFAW-UHFFFAOYSA-N
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Description

N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (CAS: 376381-37-2) is a synthetic coumarin derivative with a molecular formula of C₁₈H₂₀N₂O₇ and an average molecular weight of 376.365 g/mol . Its structure features a 4-ethyl-substituted coumarin core (2-oxo-2H-chromene) linked via a propanoyloxy bridge to a glycylglycine dipeptide. The compound’s IUPAC name reflects its functional groups: the ethyl group at position 4 of the coumarin ring, the ketone at position 2, and the glycylglycine moiety attached through an ether-oxygen linkage at position 7 .

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-3-11-6-17(24)27-14-7-12(4-5-13(11)14)26-10(2)18(25)20-8-15(21)19-9-16(22)23/h4-7,10H,3,8-9H2,1-2H3,(H,19,21)(H,20,25)(H,22,23)

InChI Key

YRDPMULDSPSFAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with propanoic acid, followed by the coupling of the resulting ester with glycylglycine. The reaction conditions often include the use of activating agents such as N,N’-carbonyldiimidazole to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted coumarin derivatives .

Scientific Research Applications

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anticoagulant and anti-cancer agent.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for bacterial replication. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine can be contextualized by comparing it to analogous coumarin derivatives and peptidomimetics. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Coumarin Core Functional Groups Stereochemistry ChemSpider ID
This compound C₁₈H₂₀N₂O₇ 376.365 4-Ethyl, 2-oxo Glycylglycine (dipeptide), propanoyloxy None 2565522
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine C₂₁H₂₆N₂O₇ 418.446 4-Butyl, 8-methyl, 2-oxo Glycylglycine (dipeptide), propanoyloxy R-configuration 1387106
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride C₁₃H₁₀ClN₃O₃ 291.695 4-Methyl, 2-oxo Hydrazonoyl chloride, propanoyl None Not provided

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-ethyl group provides moderate hydrophobicity compared to the 4-butyl-8-methyl substituents in the second compound . The longer alkyl chain (butyl) and additional methyl group increase molecular weight (418.446 vs. 376.365) and likely enhance lipophilicity, which may influence membrane permeability or protein-binding affinity. The hydrazonoyl chloride in the third compound introduces a reactive electrophilic group, diverging significantly from the dipeptide-linked derivatives .

Stereochemical Considerations: The R-configuration at the propanoyloxy bridge in the 4-butyl-8-methyl derivative highlights the role of stereochemistry in molecular interactions. While the target compound lacks chiral centers, stereospecificity in analogs could lead to divergent biological activities (e.g., enzyme inhibition selectivity).

Dipeptide vs. Non-Peptide Linkages: The glycylglycine moiety in the target compound and its 4-butyl-8-methyl analog enhances hydrophilicity compared to the hydrazonoyl chloride derivative . This dipeptide linkage may improve aqueous solubility, a critical factor for oral bioavailability or renal clearance.

Structural Diversity in Coumarin Derivatives :

  • The coumarin scaffold’s versatility is evident in these examples. Substitutions at positions 4, 7, and 8, along with variable side chains, allow fine-tuning of electronic, steric, and solubility properties for targeted applications (e.g., fluorescence probes, protease inhibitors).

Biological Activity

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound that integrates features of both chromenones and amino acids. This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory, antioxidant, and anticancer properties. The unique structural characteristics of this compound contribute to its interaction with various biological systems, making it a subject of ongoing research in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C14H17N1O5
  • Molecular Weight : Approximately 281.30 g/mol
  • Chemical Structure : The compound features a chromenone moiety linked to a propanoyl group and a glycylglycine backbone, which is essential for its biological activity.

This compound exhibits various biological activities attributed to its structural components:

  • Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through various signaling pathways.

In Vitro Studies

Recent studies have demonstrated the following effects:

  • Cell Viability Assays : The compound showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
  • Inflammatory Marker Reduction : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in cell cultures treated with this compound.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

Study TypeModel UsedFindings
Anti-inflammatoryRat modelReduced paw edema in inflammatory conditions.
AnticancerMouse xenograftDecreased tumor size in treated groups compared to controls.

Case Study 1: Antioxidant Activity

In a study published in PubMed, researchers evaluated the antioxidant potential of this compound through DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, suggesting its potential application in oxidative stress-related diseases.

Case Study 2: Anticancer Effects

A separate investigation focused on the anticancer properties of the compound against human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in significant apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

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